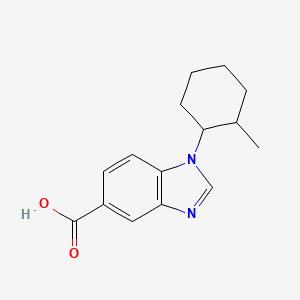

1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

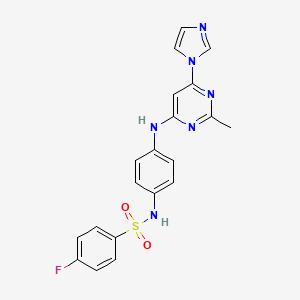

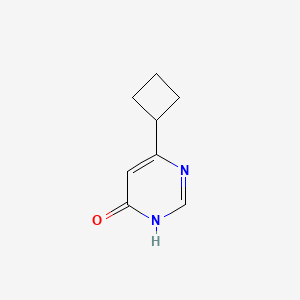

The compound “1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It’s known that benzimidazole and its derivatives have a wide range of applications in medicinal chemistry and drug discovery due to their biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzimidazole core, a carboxylic acid group, and a 2-methylcyclohexyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the benzimidazole core, the carboxylic acid group, and the 2-methylcyclohexyl group. For example, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on the properties of the benzimidazole core, the carboxylic acid group, and the 2-methylcyclohexyl group. For example, the presence of the carboxylic acid group could potentially make the compound acidic .Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives, including structures similar to "1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid," are synthesized through various methods, showcasing their significance in pharmaceutical and chemical research. For instance, Mamedov and Zhukova (2021) highlighted the importance of benzimidazole as a heterocycle widely utilized in pharmaceuticals, with diverse bioactivities making it a focal point of synthetic strategy developments for constructing hetaryl- and arylbenzimidazole scaffolds under environmentally benign conditions (Mamedov & Zhukova, 2021). Furthermore, Alcalde et al. (1992) developed an efficient one-pot procedure for the synthesis of 2-substituted benzimidazoles, demonstrating the versatility and practicality of benzimidazole derivatives in synthetic chemistry (Alcalde et al., 1992).

Applications in Materials Science

Benzimidazole derivatives have also found applications in materials science. Yao et al. (2008) explored the use of benzimidazole-5-carboxylate in the assembly of metal-organic frameworks (MOFs), leading to structures with potential applications in luminescence and structure-related functionalities (Yao et al., 2008). This research indicates the potential of benzimidazole derivatives in developing advanced materials with novel properties.

Biological and Medicinal Applications

On the medicinal front, benzimidazole derivatives have been synthesized for their antifilarial and antineoplastic activities, as demonstrated by Ram et al. (1992), who synthesized a series of benzimidazole-2-carbamates with significant in vivo activity against various parasites (Ram et al., 1992). This exemplifies the therapeutic potential of benzimidazole compounds in treating diseases.

Mechanism of Action

Target of action

The compound “1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazoles are known to have a wide range of biological activities and are used in pharmaceuticals to treat various diseases. They can interact with various enzymes and receptors in the body, but the specific target would depend on the exact structure and functional groups present in the compound .

Mode of action

The mode of action of benzimidazoles generally involves binding to their target proteins and modulating their activity. The presence of a carboxylic acid group might enhance the compound’s ability to form hydrogen bonds with its target, potentially increasing its binding affinity .

Biochemical pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Benzimidazoles can affect a variety of pathways due to their broad range of biological activities .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The presence of a carboxylic acid group might affect the compound’s solubility and therefore its absorption and distribution. The metabolism of the compound would likely involve enzymatic reactions, and it would be excreted via the kidneys or liver .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. It could potentially modulate enzyme activity, alter signal transduction pathways, or have other effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of its environment due to the presence of the carboxylic acid group .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-methylcyclohexyl)benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-4-2-3-5-13(10)17-9-16-12-8-11(15(18)19)6-7-14(12)17/h6-10,13H,2-5H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDSMHFDHHLAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N2C=NC3=C2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

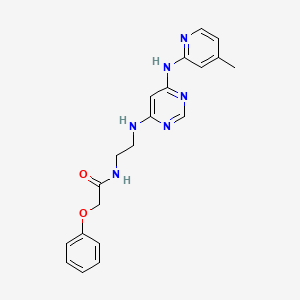

![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)

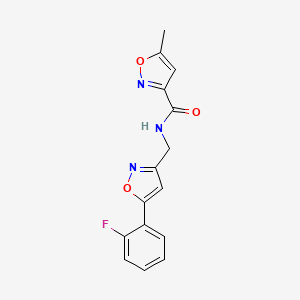

![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)

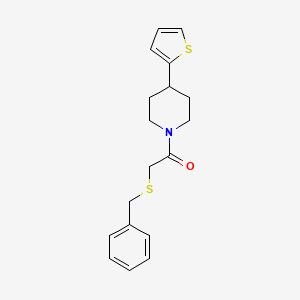

![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)

![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)